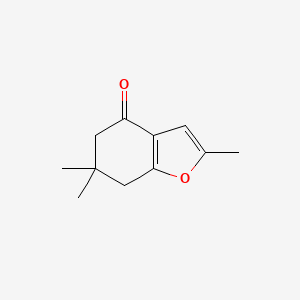
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, also known as dihydroactinidiolide, is a naturally occurring compound found in various plants. It is known for its distinctive aroma and is used as a flavoring agent in the food industry. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several methods. One common method involves the oxidation of β-ionone to produce β-cyclocitral, which is then further oxidized and dehydrated to yield the target compound . Another method involves the cyclization of citral derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of β-ionone as a starting material. The process includes oxidation, hydrolysis, and cyclization steps, often utilizing catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex lactones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Acidic or basic conditions are often employed to facilitate cyclization and substitution reactions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted benzofuran derivatives .
Applications De Recherche Scientifique
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its role in plant growth regulation and gene expression modulation.
Medicine: Research has shown potential antioxidant, antibacterial, anticancer, and neuroprotective properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with various molecular targets and pathways. It acts as a plant growth inhibitor by modulating gene expression and affecting photosynthesis. In biological systems, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loliolide: Another naturally occurring lactone with similar biological activities.
Actinidiolide: A stereoisomer of dihydroactinidiolide with comparable properties.
Dihydroactinidiolide: The compound itself, often studied in different stereoisomeric forms.
Uniqueness
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its distinct aroma and its multifaceted applications in various fields. Its ability to act as a plant growth regulator and its potential therapeutic properties make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLCNXAMSLQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/new.no-structure.jpg)
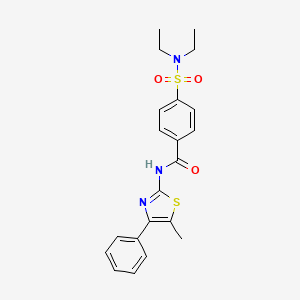
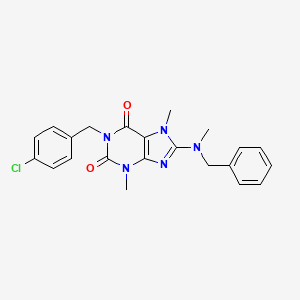
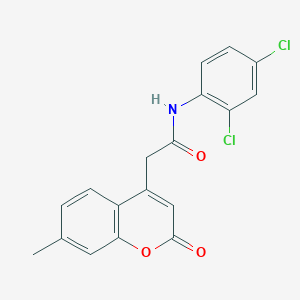
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2673162.png)
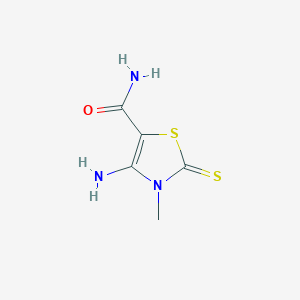
![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)


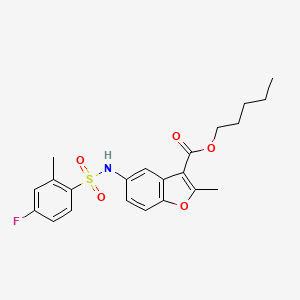
![2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2673174.png)
![1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2673175.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)
